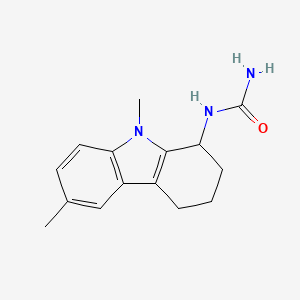
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of N-phenylacetamides and has been studied for its ability to modulate various physiological and biochemical processes in the body.
Mécanisme D'action
The exact mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to modulate the activity of various receptors in the central nervous system, including the GABA-A receptor and the α2-adrenergic receptor. 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has been shown to modulate various physiological and biochemical processes in the body. It has been shown to reduce inflammation and pain in preclinical models of arthritis and neuropathic pain. 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has also been shown to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research studies. 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has also been shown to exhibit low toxicity and side effects in preclinical studies. However, one limitation of 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide is its limited solubility in water, which may pose challenges for certain experimental protocols.
Orientations Futures
There are several future directions for research on 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide. One area of interest is the development of novel 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide in the treatment of other neurological and psychiatric disorders, such as epilepsy and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide involves the reaction of 2,5-dimethylphenylacetic acid with 2-methoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in preclinical studies. 2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has also been evaluated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-8-9-13(2)14(10-12)11-17(19)18-15-6-4-5-7-16(15)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHZKTPZAZQISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenyl)-N-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B5128668.png)
![N-(3-chlorophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5128673.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128680.png)

![5,6-dimethyl-N-[4-(1-piperidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5128693.png)
![1-(2-allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5128698.png)

![4-{2-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5128711.png)


![1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]](/img/structure/B5128761.png)
![(2E)-N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5128764.png)
![5-(3,4-dihydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5128771.png)
